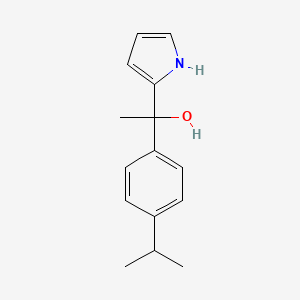
Benzyltrimethylazanium; formaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyltrimethylazanium; formaldehyde is a compound that combines benzyltrimethylazanium, a quaternary ammonium ion, with formaldehyde, the simplest aldehyde. Benzyltrimethylazanium is known for its role as a phase-transfer catalyst, while formaldehyde is widely recognized for its use in various industrial applications and its presence as a common environmental pollutant .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyltrimethylazanium can be synthesized through the reaction of benzyl chloride with trimethylamine in an ethanol solution. This reaction is exothermic and requires careful temperature control to prevent overheating . The resulting benzyltrimethylammonium chloride can then be converted to benzyltrimethylazanium hydroxide by reaction with sodium hydroxide .
Industrial Production Methods
Industrial production of benzyltrimethylazanium typically involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Benzyltrimethylazanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyltrimethylammonium oxide.
Reduction: It can be reduced to form benzyltrimethylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for the formation of benzyltrimethylazanium hydroxide, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include benzyltrimethylammonium oxide, benzyltrimethylamine, and various substituted benzyltrimethylazanium compounds .
Applications De Recherche Scientifique
Benzyltrimethylazanium; formaldehyde has several scientific research applications:
Mécanisme D'action
The mechanism of action of benzyltrimethylazanium involves its role as a phase-transfer catalyst, where it facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. Formaldehyde, on the other hand, exerts its effects through its high reactivity, forming adducts with various biomolecules and participating in numerous chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to benzyltrimethylazanium include:
Benzyltriethylazanium: Another quaternary ammonium ion with similar catalytic properties.
Tetramethylammonium hydroxide: A simpler quaternary ammonium compound used in similar applications.
Uniqueness
Benzyltrimethylazanium is unique due to its specific structure, which provides distinct catalytic properties and reactivity compared to other quaternary ammonium compounds. Its combination with formaldehyde further enhances its versatility and applicability in various scientific and industrial fields .
Propriétés
Formule moléculaire |
C11H18NO+ |
|---|---|
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
benzyl(trimethyl)azanium;formaldehyde |
InChI |
InChI=1S/C10H16N.CH2O/c1-11(2,3)9-10-7-5-4-6-8-10;1-2/h4-8H,9H2,1-3H3;1H2/q+1; |
Clé InChI |
NUSQJHHRTYFEIL-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CC1=CC=CC=C1.C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


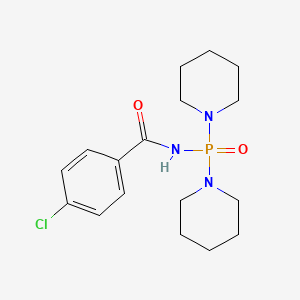
![4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15052613.png)
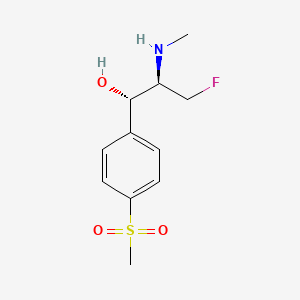
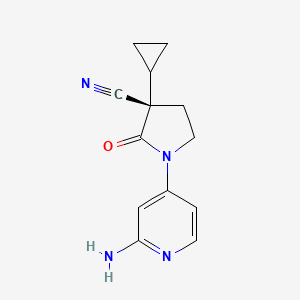
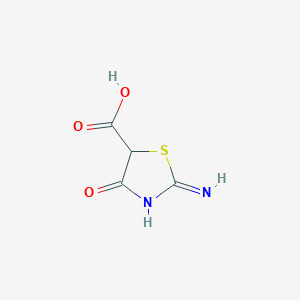


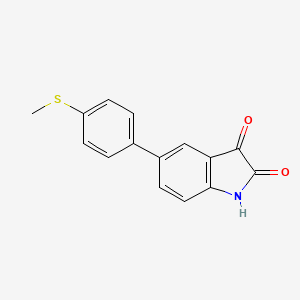
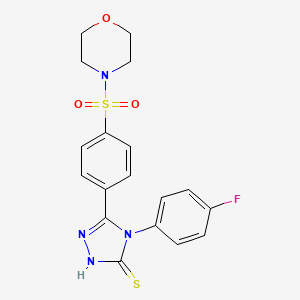
![3-iodo-4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15052656.png)
![1-[(4-methoxyphenyl)methyl]-1H,4H,5H,6H,7H,8H-pyrazolo[3,4-b]azepin-4-one](/img/structure/B15052659.png)
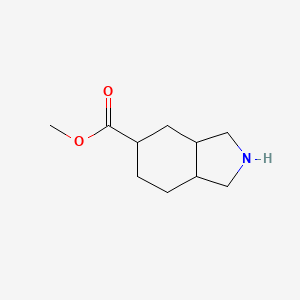
![(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(5-(4-chlorophenyl)furan-2-yl)methanone](/img/structure/B15052679.png)
